

Dimethyl maleate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Dimethyl Maleate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl maleate, the dimethyl ester of maleic acid, is a versatile organic compound with significant applications in chemical synthesis and as a potential modulator of biological pathways. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its known biological activities, with a focus on its interaction with the NF-κB signaling pathway. This document aims to serve as a foundational resource for professionals in research and drug development.

Core Chemical and Physical Properties

Dimethyl maleate is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Core Identifiers and Nomenclature for **Dimethyl Maleate**



Identifier	Value	
CAS Number	624-48-6	
Molecular Formula	C ₆ H ₈ O ₄	
IUPAC Name	dimethyl (2Z)-but-2-enedioate	
Synonyms	Maleic acid dimethyl ester, Methyl maleate, Dimethyl cis-butenedioate	

Table 2: Physicochemical Properties of **Dimethyl Maleate**

Property	Value	Reference
Molecular Weight	144.13 g/mol	[2]
Appearance	Colorless to pale yellow, clear liquid	[3]
Density	1.152 g/mL at 25 °C	[2]
Boiling Point	204-205 °C	[2]
Melting Point	-19 °C	[4]
Flash Point	95 °C (203 °F)	[4]
Solubility	Soluble in water, miscible with organic solvents	[2][4]
Vapor Pressure	0.3 mmHg at 25 °C	[3]
Refractive Index (n20/D)	1.441	[2]

Synthesis of Dimethyl Maleate: Experimental Protocol

Dimethyl maleate is typically synthesized via the esterification of maleic anhydride with methanol, using an acid catalyst.[5] The process involves a nucleophilic acyl substitution to form the monomethyl ester, followed by a Fischer esterification to yield the dimethyl ester.[5]



Laboratory-Scale Synthesis Protocol

This protocol describes a representative laboratory-scale synthesis of dimethyl maleate.

Materials:

- Maleic anhydride
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- · Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in a molar excess of anhydrous methanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the esterification reaction to completion.
- Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.



- Neutralization: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter to remove the drying agent and purify the crude **dimethyl maleate** by distillation under reduced pressure.

Synthesis Workflow Diagram



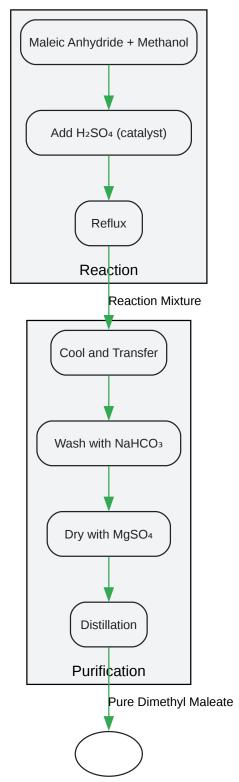


Figure 1: Laboratory Synthesis Workflow for Dimethyl Maleate

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Figure 1: Laboratory Synthesis Workflow for **Dimethyl Maleate**



Biological Activity and Signaling Pathways

While research into the specific biological activities of **dimethyl maleate** is not as extensive as for its isomer, dimethyl fumarate, emerging evidence suggests its potential as an anti-inflammatory agent.

Modulation of the NF-kB Signaling Pathway

Recent comparative studies have shown that **dimethyl maleate** can exert anti-inflammatory effects by reducing signaling in pancreatic β -cells. Specifically, it has been observed to decrease interleukin-1 β (IL-1 β)-induced NF- κ B promoter activity. This indicates that **dimethyl maleate**, while less potent than dimethyl fumarate, can modulate the NF- κ B signaling pathway.

The Nuclear Factor-kappa B (NF- κ B) pathway is a critical regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of I κ B α . This allows the NF- κ B dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. The inhibitory effect of **dimethyl maleate** is thought to occur within this cascade, leading to a reduction in the expression of inflammatory mediators.

NF-кВ Signaling Pathway Diagram



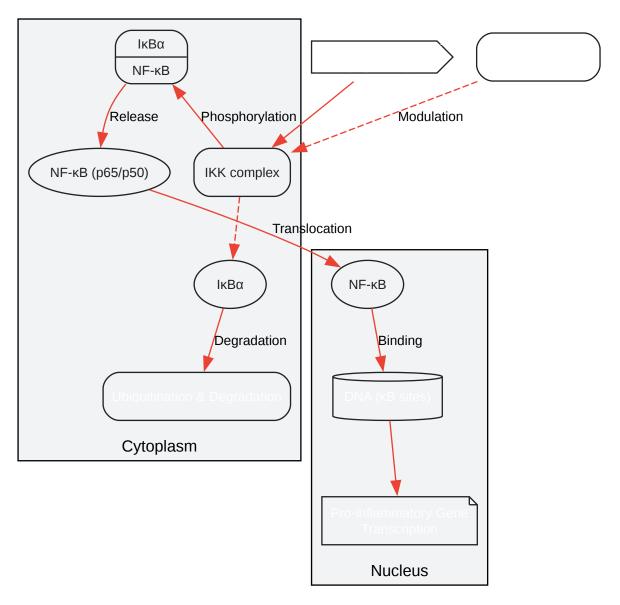


Figure 2: Overview of the NF-kB Signaling Pathway

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Figure 2: Overview of the NF-kB Signaling Pathway

Experimental Protocol: NF-kB Luciferase Reporter Assay

To quantify the inhibitory effect of **dimethyl maleate** on the NF-κB pathway, a luciferase reporter assay is a robust and sensitive method.[6] This assay measures the transcriptional activity of NF-κB.



Principle

Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-kB binding sites. When NF-kB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate (luciferin) is directly proportional to the NF-kB transcriptional activity.

Detailed Methodology

- · Cell Culture and Seeding:
 - Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]
 - Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

Transfection:

Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid
(e.g., Renilla luciferase) using a suitable transfection reagent. The control plasmid is used
to normalize for transfection efficiency.

Treatment:

- After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of dimethyl maleate.
- Incubate for a predetermined time (e.g., 1-2 hours).

Stimulation:

- Induce NF-κB activation by adding a stimulant (e.g., TNF-α or IL-1β) to the wells.
- Incubate for an additional period (e.g., 4-6 hours).
- Cell Lysis and Luciferase Measurement:



- Wash the cells with PBS and then add a passive lysis buffer.[7]
- Incubate at room temperature to ensure complete cell lysis.[7]
- Transfer the cell lysate to an opaque 96-well plate.[8]
- Use a dual-luciferase assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.[8]
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - Calculate the fold change in NF-κB activity relative to the unstimulated control.
 - Plot the dose-response curve for **dimethyl maleate**'s inhibitory effect.

Experimental Workflow for NF-kB Assay



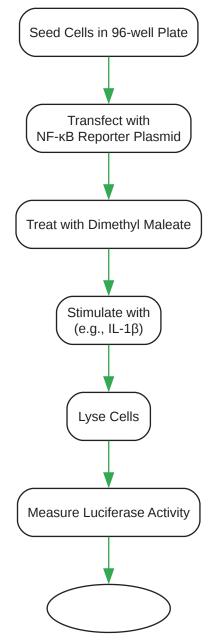


Figure 3: Workflow for NF-kB Luciferase Reporter Assay

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Figure 3: Workflow for NF-kB Luciferase Reporter Assay

Conclusion

Dimethyl maleate is a valuable chemical intermediate with well-characterized physical and chemical properties. While its biological functions are still being elucidated, initial findings point towards a role in the modulation of inflammatory pathways, specifically through the inhibition of



NF-κB signaling. The experimental protocols provided herein for its synthesis and biological evaluation offer a framework for further investigation into its therapeutic potential. This guide serves as a comprehensive resource for researchers and professionals aiming to explore the applications of **dimethyl maleate** in both chemical and biological sciences.

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- To cite this document: BenchChem. [Dimethyl maleate CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031546#dimethyl-maleate-cas-number-and-molecular-formula]

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